(R)-4-Boc-3-Morpholineacetic acid

Catalog No.
S637161
CAS No.
761460-03-1
M.F
C11H19NO5
M. Wt
245.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Boc-3-Morpholineacetic acid

CAS Number

761460-03-1

Product Name

(R)-4-Boc-3-Morpholineacetic acid

IUPAC Name

2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1

InChI Key

QVOPNRRQHPWQMF-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O

Synonyms

(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, dicyclidine, procymidone, Procymidox, S-7131, Sumilex, Sumisclex

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O

(R)-4-Boc-3-Morpholineacetic acid is a chiral compound with the chemical formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms, along with an acetic acid moiety. The "Boc" refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines during

Typical for amino acids and derivatives. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions to yield 3-morpholineacetic acid, which can further participate in peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in medicinal chemistry.
  • Amidation: The compound can react with amines to form amides, expanding its utility in drug design and development.

These reactions highlight the compound's versatility in organic synthesis and pharmaceutical applications .

(R)-4-Boc-3-Morpholineacetic acid has shown potential biological activity, particularly in the realm of pharmacology. Its structure allows it to interact with biological targets, potentially influencing pathways related to neurotransmission and other physiological functions. Specific studies have indicated that derivatives of morpholineacetic acids exhibit significant activity in modulating receptor interactions, which may lead to therapeutic applications in treating neurological disorders .

Several methods have been developed for synthesizing (R)-4-Boc-3-Morpholineacetic acid:

  • Direct Amination: Starting from morpholine derivatives, the acetic acid moiety is introduced via nucleophilic substitution.
  • Boc Protection: The amine group of 3-morpholineacetic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base.
  • Coupling Reactions: Coupling with different carboxylic acids can yield various derivatives, allowing for further functionalization.

These methods emphasize the importance of protecting groups and coupling strategies in synthesizing complex molecules .

(R)-4-Boc-3-Morpholineacetic acid has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing biologically active compounds, particularly those targeting neurological pathways.
  • Peptide Synthesis: The compound is utilized as a building block for peptide synthesis due to its ability to protect amine functionalities during reaction sequences.
  • Research Tool: It is also used in proteomics research for labeling and modifying proteins .

Interaction studies involving (R)-4-Boc-3-Morpholineacetic acid focus on its binding affinity to various biological receptors. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions with target proteins.
  • Fluorescence Spectroscopy: To assess conformational changes upon binding.

Findings suggest that this compound may exhibit selective interactions with certain receptors, indicating its potential as a lead compound for drug development .

Several compounds share structural similarities with (R)-4-Boc-3-Morpholineacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Morpholineacetic AcidLacks Boc protection; simpler structureDirectly involved in neurotransmitter modulation
3-Morpholinepropionic AcidContains a propionic acid instead of acetic acidMay exhibit different biological activity
N-Boc-3-AminomethylmorpholineContains an amine instead of an acetic acidUsed primarily as a building block for peptide synthesis

The uniqueness of (R)-4-Boc-3-Morpholineacetic acid lies in its specific chiral configuration and the presence of the Boc protecting group, which enhances its stability and reactivity compared to its analogs .

XLogP3

0.3

MeSH Pharmacological Classification

Fungicides, Industrial

Wikipedia

(R)-4-Boc-3-morpholineacetic acid

Dates

Last modified: 08-15-2023

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